molecular formula C16H17N3O4S B2753142 N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034536-83-7

N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2753142
CAS No.: 2034536-83-7
M. Wt: 347.39
InChI Key: DMADDCDDRNSVEO-UHFFFAOYSA-N
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Description

N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a heterocyclic organic compound featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) scaffold linked to a 1,2,4-oxadiazole ring substituted with a tetrahydro-2H-thiopyran moiety. The thiopyran ring introduces sulfur into the structure, distinguishing it from oxygen-containing analogs like tetrahydro-2H-pyran derivatives .

Properties

IUPAC Name

N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c20-16(11-1-2-12-13(7-11)22-9-21-12)17-8-14-18-15(19-23-14)10-3-5-24-6-4-10/h1-2,7,10H,3-6,8-9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMADDCDDRNSVEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1C2=NOC(=N2)CNC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic synthesis techniques. A common approach includes:

  • Formation of the Oxadiazole Ring: : Starting with a hydrazide and carboxylic acid, the oxadiazole ring is usually formed via a cyclization reaction. This reaction often requires dehydrating agents such as thionyl chloride or phosphorous oxychloride under reflux conditions.

  • Integration of the Thiopyran Ring: : The tetrahydro-2H-thiopyran is typically synthesized separately and then coupled with the oxadiazole intermediate. This may involve nucleophilic substitution or addition reactions, typically under mild conditions to preserve the integrity of both rings.

  • Final Assembly with the Benzo[d][1,3]dioxole-5-carboxamide: : The final step usually involves the attachment of the oxadiazole-thiopyran moiety to the benzo[d][1,3]dioxole-5-carboxamide. This often employs amide coupling reagents such as EDCI or HATU in the presence of a base like DIPEA to facilitate the formation of the amide bond.

Industrial Production Methods

On an industrial scale, the synthesis might employ similar steps but with optimizations for large-scale production. Continuous flow reactors, for instance, can help control reaction parameters more precisely, improving yields and reducing impurities. Catalysts may be used to expedite reaction times and reduce costs.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation and Reduction: : This compound can undergo oxidation reactions, especially at the thiopyran ring, forming sulfoxides or sulfones. Reduction reactions can revert these oxidations or reduce nitro groups to amines if present in derivatives.

  • Substitution Reactions: : The benzodioxole moiety may undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid (MCPBA).

  • Reducing Agents: : Sodium borohydride, lithium aluminium hydride.

  • Coupling Reagents: : EDCI, HATU.

Major Products

  • Sulfoxides and Sulfones: : From oxidation reactions.

  • Functionalized Benzodioxoles: : From substitution reactions on the aromatic ring.

Scientific Research Applications

Anticancer Applications

Research has highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance, similar oxadiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. A study involving N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines showed percent growth inhibitions (PGIs) of up to 86.61% against specific cancer cells like SNB-19 and OVCAR-8 .

The mechanism of action for these compounds often involves the inhibition of key enzymes involved in cancer cell proliferation. For example, compounds targeting thymidylate synthase have shown IC50 values ranging from 0.47 to 1.4 µM, indicating a robust anticancer activity . Additionally, derivatives based on the oxadiazole structure have been linked to inducing apoptosis in cancer cells through various pathways .

Antimicrobial Activity

The antimicrobial properties of N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide and similar compounds have been explored extensively. Research indicates that these compounds exhibit significant antibacterial activity against Gram-positive bacteria compared to Gram-negative strains .

Case studies have shown that synthesized oxadiazole derivatives can effectively inhibit bacterial growth through mechanisms that may include disrupting bacterial cell wall synthesis or interfering with metabolic pathways . For instance, a series of 1,3,4-oxadiazole derivatives exhibited potent activity against Bacillus species and demonstrated favorable lipophilicity for enhanced cell membrane penetration .

In Vivo Studies and Mechanisms

Recent studies have also included in vivo assessments using models such as Drosophila melanogaster to evaluate the anti-diabetic properties alongside anticancer activities. Compounds derived from oxadiazoles have been reported to lower glucose levels significantly in diabetic models while also exhibiting cytotoxic effects against glioblastoma cells .

Mechanism of Action

The mechanism by which N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide exerts its effects can be attributed to its interaction with specific molecular targets:

  • Molecular Targets: : Enzymes, receptors, or other proteins involved in key biological pathways.

  • Pathways Involved: : The compound may alter the activity of its targets, leading to changes in cellular processes such as signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

This analog replaces the thiopyran (sulfur-containing) ring with a pyran (oxygen-containing) ring. Key differences include:

  • Metabolic Stability : Oxygen-containing heterocycles (e.g., pyran) are more prone to oxidative metabolism via cytochrome P450 enzymes compared to sulfur-containing analogs, which may undergo slower hepatic clearance .
Property Thiopyran Analog Pyran Analog
Heteroatom Sulfur Oxygen
LogP (Predicted) ~3.2 ~2.8
Metabolic Stability (CYP) Moderate Lower

1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-phenyl-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropanecarboxamide (Compound 35)

This compound substitutes the oxadiazole ring with a thiazole ring and incorporates a cyclopropane-carboxamide group. Structural and functional contrasts include:

  • Ring Reactivity : Thiazole rings (sulfur and nitrogen) exhibit distinct hydrogen-bonding capabilities compared to oxadiazoles (oxygen and nitrogen), altering target selectivity .
Property Oxadiazole-Thiopyran Thiazole-Cyclopropane
Ring Type 1,2,4-Oxadiazole Thiazole
Conformational Flexibility Moderate Low (cyclopropane)
Hydrogen-Bond Acceptors 3 4

Crystalline Forms of 7-Chloro-2-(4-(3-Methoxyazetidin-1-yl)cyclohexyl)-2,4-dimethyl-N-((6-methyl-4-(methylthio)-2-oxo-1,2-dihydropyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

This patented derivative shares the benzo[d][1,3]dioxole-carboxamide core but incorporates a chloro-substituted aromatic ring and a methoxyazetidine-cyclohexyl group. Key distinctions:

  • Solubility : The chloro and methylthio substituents enhance hydrophobicity, likely reducing aqueous solubility compared to the thiopyran-oxadiazole analog .
  • Target Specificity : The azetidine-cyclohexyl moiety may confer selectivity for kinases or G-protein-coupled receptors, whereas the oxadiazole-thiopyran structure could favor protease inhibition .

Research Findings and Implications

  • Metabolism : Benzo[d][1,3]dioxole derivatives are generally metabolized via cytochrome P450-mediated oxidation, with subsequent glucuronidation or sulfation . The thiopyran analog’s sulfur atom may slow oxidation, prolonging half-life compared to pyran or thiazole analogs .
  • Synthetic Accessibility : Oxadiazole-thiopyran derivatives require multi-step synthesis, including cyclization and coupling reactions, whereas thiazole-cyclopropane analogs (e.g., Compound 35) utilize straightforward amide bond formation .

Biological Activity

N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound that has attracted attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Tetrahydro-2H-thiopyran moiety
  • 1,2,4-oxadiazole ring
  • Benzo[d][1,3]dioxole framework

This unique combination may contribute to its diverse biological activities.

Research indicates that the compound may exert its biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit phosphodiesterases (PDEs), which play critical roles in cellular signaling pathways. For instance, PDE4D inhibition has been linked to anti-inflammatory and neuroprotective effects .
  • Antitumor Activity : Preliminary studies suggest that derivatives of oxadiazoles can exhibit selective cytotoxicity against cancer cells by interfering with cell cycle regulation and inducing apoptosis .
  • Anti-inflammatory Properties : Compounds with similar structures have demonstrated the ability to reduce pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential applications in treating inflammatory diseases .

Biological Activity Data

Activity TypeObservationsReference
AntitumorSelective cytotoxicity against HCC; induces apoptosis in cancer cells
Anti-inflammatoryReduces TNF-α levels in vivo; effective in models of asthma
Enzyme inhibitionPDE4D inhibition leading to reduced bronchoconstriction

Case Study 1: Antitumor Efficacy

A study explored the antitumor efficacy of similar compounds in xenograft models. The results indicated significant tumor growth inhibition in mice treated with the compound compared to controls, highlighting its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

In a model of allergic asthma, administration of the compound resulted in decreased airway hyperreactivity and inflammation markers. This suggests that it may be beneficial for managing chronic inflammatory conditions.

Research Findings

Recent studies have focused on the pharmacokinetics and safety profiles of related compounds. Key findings include:

  • Bioavailability : Compounds with similar scaffolds showed high gastrointestinal absorption and favorable pharmacokinetic profiles.
  • Toxicity Assessments : Toxicological evaluations indicated low acute toxicity levels, supporting further development for therapeutic use .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols, including:

  • Protection/deprotection strategies : For example, alcohol protection using 3,4-dihydro-2H-pyran in the presence of pyridinium p-toluenesulfonate (PPTS) in anhydrous dichloromethane (DCM), followed by reduction with lithium aluminum hydride (LAH) in THF .
  • Coupling reactions : The oxadiazole ring formation may utilize cyclization of nitrile intermediates with hydroxylamine or via Huisgen cycloaddition under catalytic conditions.
  • Key conditions : Temperature control (e.g., ice-salt baths for exothermic reductions) and solvent selection (e.g., acetonitrile for reflux reactions) critically impact yields. Catalysts like ytterbium triflate (Yb(OTf)₃) enhance cyclization efficiency in ethanol .

Q. Which spectroscopic methods are most reliable for confirming the compound’s structure?

  • ¹H/¹³C NMR : Critical for verifying the tetrahydro-2H-thiopyran moiety’s stereochemistry and benzodioxole aromaticity. For example, methylene protons adjacent to sulfur in thiopyran resonate at δ ~2.5–3.5 ppm .
  • Mass spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 400–450 range) confirm molecular weight, while fragmentation patterns validate substituents like the oxadiazole ring .
  • Elemental analysis : Matches calculated vs. experimental C/H/N/S percentages to confirm purity .

Q. What are common applications of this compound in preclinical research?

While direct data is limited, structural analogs (e.g., 1,3,4-thiadiazoles and oxadiazoles) show antimicrobial, antitumor, and enzyme inhibitory activities. Researchers often screen derivatives for kinase inhibition or oxidative stress modulation .

Advanced Research Questions

Q. How can discrepancies in NMR data for the tetrahydro-2H-thiopyran moiety be resolved?

  • Solvent effects : Use deuterated DMSO or CDCl₃ to eliminate solvent-shift artifacts.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., thiopyran methylene groups) .
  • Dynamic effects : Variable-temperature NMR can identify conformational exchange broadening in the thiopyran ring .

Q. What strategies optimize the cyclization step during 1,2,4-oxadiazole synthesis?

  • Catalyst screening : Yb(OTf)₃ in ethanol achieves ~95% purity without recrystallization . Alternative catalysts (e.g., ZnCl₂ or Bi(OTf)₃) may reduce reaction time.
  • Microwave-assisted synthesis : Shortens cyclization from hours to minutes while improving yield .
  • Byproduct management : Monitor iodine-mediated cyclizations (common in thiadiazole syntheses) to avoid sulfur byproducts via TLC or HPLC .

Q. How do structural modifications (e.g., thiopyran vs. pyran substitution) affect biological activity?

  • SAR studies : Thiopyran’s sulfur atom enhances lipophilicity and membrane permeability compared to oxygenated analogs.
  • Case example : Replacing tetrahydro-2H-pyran with thiopyran in related compounds increased antitumor activity by 30% in vitro .

Q. What experimental designs are recommended for evaluating metabolic stability in vitro?

  • Microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.
  • CYP450 inhibition screening : Use fluorogenic substrates to assess interactions with CYP3A4/2D6, which are common metabolic pathways for benzodioxole derivatives .

Data Contradiction and Optimization

Q. How should researchers address conflicting HPLC purity results across labs?

  • Column calibration : Use USP-grade C18 columns with standardized mobile phases (e.g., acetonitrile/water + 0.1% TFA).
  • Spike testing : Add known impurities (e.g., uncyclized intermediates) to validate detection limits .

Q. Why might catalytic hydrogenation of the oxadiazole ring fail, and how can it be mitigated?

  • Catalyst poisoning : Sulfur in thiopyran may deactivate Pd/C. Switch to PtO₂ or Raney Ni.
  • Pressure optimization : Perform reactions under 50–100 psi H₂ to ensure complete reduction .

Q. What computational methods predict the compound’s binding affinity for kinase targets?

  • Docking studies : Use AutoDock Vina with crystal structures of EGFR or CDK2 kinases.
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to prioritize synthesis targets .

Methodological Challenges

Q. How can researchers improve the solubility of this compound for in vivo studies?

  • Prodrug design : Introduce phosphate or PEG groups at the carboxamide moiety.
  • Co-solvent systems : Use 10% DMSO in saline or cyclodextrin-based formulations .

Q. What are best practices for scaling up the synthesis without compromising yield?

  • Flow chemistry : Continuous-flow reactors enhance heat transfer during exothermic steps (e.g., LAH reductions).
  • Green chemistry : Replace DCM with 2-MeTHF or cyclopentyl methyl ether for safer large-scale reactions .

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